4-Amino-5-heptyl-3-mercapto-1,2,4-triazole
Description
4-Amino-5-heptyl-3-mercapto-1,2,4-triazole is a triazole derivative featuring a heptyl chain at position 5, a mercapto (-SH) group at position 3, and an amino (-NH₂) group at position 4. Its structure enables diverse reactivity, particularly through the nucleophilic mercapto and amino groups, which facilitate the synthesis of condensed heterocyclic systems or coordination complexes .
- Core formation: Cyclization of thiosemicarbazides or reactions of hydrazine derivatives with carbon disulfide .
- Functionalization: Subsequent alkylation or acylation to introduce substituents like the heptyl group .
This compound’s lipophilic heptyl chain may enhance membrane permeability, while the mercapto and amino groups enable metal chelation, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
56240-89-2 |
|---|---|
Molecular Formula |
C9H18N4S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
4-amino-3-heptyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H18N4S/c1-2-3-4-5-6-7-8-11-12-9(14)13(8)10/h2-7,10H2,1H3,(H,12,14) |
InChI Key |
GRJSUUQGUUSSON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NNC(=S)N1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The general reaction can be represented as follows: [ \text{2 SC(NH}_2\text{)}_2 + 3 \text{N}_2\text{H}_4 \rightarrow \text{SC}_2\text{N}_3\text{H(NH}_2\text{)(N}_2\text{H}_3\text{)} + 4 \text{NH}_3 + \text{H}_2\text{S} ] This reaction is carried out under controlled conditions to ensure the formation of the desired triazole derivative .
Industrial Production Methods: Industrial production of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
4-Amino-5-heptyl-3-mercapto-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals and alloys
Mechanism of Action
The mechanism of action of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The amino and mercapto groups allow it to form strong bonds with metal surfaces, making it an effective corrosion inhibitor. Additionally, its triazole ring can interact with biological molecules, potentially inhibiting enzyme activity and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The heptyl group distinguishes 4-amino-5-heptyl-3-mercapto-1,2,4-triazole from analogs with aryl, shorter alkyl, or heterocyclic substituents:
Key Observations :
- Aryl substituents (e.g., methoxyphenyl or pyridinyl) enhance biological activity due to π-π stacking or hydrogen bonding with targets .
- Heptyl’s role : The long alkyl chain may increase bioavailability but could reduce aqueous solubility, a trade-off critical for drug design.
Substituent Variations at Position 3
The mercapto group at position 3 is a common feature, but substitutions here significantly alter reactivity:
Key Observations :
Biological Activity
4-Amino-5-heptyl-3-mercapto-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, antiviral, and anticancer properties. The findings are supported by case studies and research data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 198.29 g/mol. The compound features a triazole ring substituted with an amino group and a mercapto group, which are critical for its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study on various 1,2,4-triazole derivatives demonstrated that compounds containing the triazole core showed activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5 µg/mL |
| This compound | S. aureus | 8 µg/mL |
In particular, derivatives with substitutions at the 5-position of the triazole ring have been noted for enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has shown efficacy against various fungal strains in vitro. For instance, a study highlighted that triazole derivatives could inhibit the growth of Candida albicans and other pathogenic fungi. The mechanism is believed to involve the disruption of ergosterol synthesis in fungal cell membranes .
Antiviral Activity
Emerging research suggests that 4-amino-substituted triazoles may possess antiviral properties. In vitro studies have indicated that such compounds can inhibit viral replication and interfere with viral entry into host cells. This activity has been particularly noted against RNA viruses .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported that this compound exhibited cytotoxic effects against colon carcinoma (HCT116) and breast cancer (T47D) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 6.2 |
| T47D | 27.3 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Case Studies
Case Study 1: Antibacterial Screening
A comprehensive screening of synthesized triazole derivatives including this compound revealed promising antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study utilized disc diffusion methods to establish zones of inhibition and MIC values.
Case Study 2: Anticancer Activity Assessment
In a recent investigation into the anticancer properties of mercapto-triazoles, researchers found that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
